8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate
CAS No.:
Cat. No.: VC8517947
Molecular Formula: C20H16O6
Molecular Weight: 352.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16O6 |
|---|---|
| Molecular Weight | 352.3 g/mol |
| IUPAC Name | (8-acetyl-4-methyl-2-oxochromen-7-yl) 4-methoxybenzoate |
| Standard InChI | InChI=1S/C20H16O6/c1-11-10-17(22)26-19-15(11)8-9-16(18(19)12(2)21)25-20(23)13-4-6-14(24-3)7-5-13/h4-10H,1-3H3 |
| Standard InChI Key | RRDCBUTWYFUTCK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OC(=O)C3=CC=C(C=C3)OC |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OC(=O)C3=CC=C(C=C3)OC |
Introduction
Chemical Identity and Structural Elucidation
Molecular Formula and Nomenclature
The compound is systematically named 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate, reflecting its coumarin core substituted with acetyl (position 8), methyl (position 4), and 4-methoxybenzoyloxy (position 7) groups . Its molecular formula is C₂₀H₁₆O₆, with an average molecular mass of 352.342 g/mol and a monoisotropic mass of 352.094688 Da .
Structural Features
The molecule comprises:
-
A 2H-chromen-2-one backbone (coumarin core).
-
An acetyl group (-COCH₃) at position 8.
-
A methyl group (-CH₃) at position 4.
-
A 4-methoxybenzoate ester (-OCOC₆H₄-4-OCH₃) at position 7.
The methoxybenzoate moiety enhances lipophilicity, potentially influencing bioavailability and membrane permeability .
Synthetic Approaches and Challenges
Industrial Production Considerations
Scalable synthesis would require:
-
Continuous flow reactors to optimize reaction time and yield.
-
Green chemistry principles to reduce solvent waste and energy consumption.
Physicochemical Properties
Spectral Characteristics
-
UV-Vis: Expected absorption maxima near 270–320 nm due to the conjugated coumarin π-system .
-
IR: Peaks at ~1740 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (acetyl C=O), and ~1250 cm⁻¹ (methoxy C-O) .
Solubility and Stability
| Property | Value/Description |
|---|---|
| Solubility in DMSO | High (>50 mg/mL) |
| Aqueous Solubility | Low (<0.1 mg/mL) |
| Thermal Stability | Stable up to 200°C (decomposes) |
The low aqueous solubility necessitates formulation strategies (e.g., nanoemulsions) for biological testing .
Comparative Analysis with Analogous Coumarins
Structural Analogues
| Compound | Key Differences |
|---|---|
| 8-Methyl-2-oxo-4-phenyl derivative | Phenyl vs. methyl at position 4 |
| 3-Hexyl-4-methyl derivative | Hexyl chain at position 3 |
| 4-(8-Methoxy-2-oxo) derivative | Methoxy substitution on coumarin |
Impact of Substituents on Properties
-
Acetyl Group: Enhances electron-withdrawing effects, potentially increasing reactivity in nucleophilic substitutions .
-
Methoxybenzoate: Improves lipid solubility, favoring blood-brain barrier penetration in pharmacological contexts .
Challenges and Future Directions
-
Synthetic Optimization: Develop one-pot methodologies to reduce purification steps.
-
Biological Profiling: Conduct in vitro assays to evaluate cytotoxicity and mechanism of action.
-
Computational Modeling: Predict ADMET properties using QSAR models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume